m-PEG13-acid - 2170098-33-4

m-PEG13-acid

Catalog Number: EVT-3159520
CAS Number: 2170098-33-4
Molecular Formula: C28H56O15
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

m-PEG13-acid is classified as a non-cleavable linker that incorporates a carboxylic acid functional group (-COOH) and a methyl group (-CH3) linked through a linear polyethylene glycol (PEG) chain. Its structural formula is represented as C28H56O15, with a molecular weight of 632.7 g/mol. The compound is primarily sourced from commercial suppliers specializing in PEG derivatives, such as Creative Biolabs and AxisPharm. It is commonly used in research settings for various bioconjugation applications due to its favorable properties .

Synthesis Analysis

The synthesis of m-PEG13-acid typically involves the reaction of polyethylene glycol with appropriate functional groups. While specific detailed synthetic routes for m-PEG13-acid are not extensively documented in the literature, general methods for synthesizing PEG derivatives can be applied. These methods often involve:

  1. Starting Materials: Polyethylene glycol with a defined molecular weight (in this case, PEG with 13 repeating units).
  2. Reagents: Carboxylic acid derivatives (e.g., anhydrides or activated esters) to introduce the carboxylic acid functionality.
  3. Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere conditions to prevent oxidation or hydrolysis.

For example, one common method involves coupling the hydroxyl end of PEG with an activated carboxylic acid derivative using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by purification steps such as precipitation or chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of m-PEG13-acid consists of a linear chain of polyethylene glycol with a terminal carboxylic acid group and a methyl group. The structural representation can be summarized as follows:

  • Linear Structure: The PEG chain provides flexibility and solubility in aqueous environments.
  • Functional Groups:
    • Carboxylic Acid Group (-COOH): This group can participate in various chemical reactions, making m-PEG13-acid suitable for conjugation applications.
    • Methyl Group (-CH3): This group serves to block one end of the PEG chain, preventing unwanted cross-linking reactions.

The presence of these functional groups enhances the compound's utility in bioconjugation applications where stable linkages are required without cleavage under physiological conditions .

Chemical Reactions Analysis

m-PEG13-acid can participate in several chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters, facilitating the attachment of various biomolecules.
  2. Amide Formation: It can react with amines to form amides, which are critical for creating stable conjugates in drug delivery systems.
  3. Click Chemistry: Leveraging its functional groups, m-PEG13-acid can be utilized in click chemistry reactions for rapid and selective conjugation processes .

These reactions are typically conducted under mild conditions to preserve the integrity of sensitive biological molecules.

Mechanism of Action

The mechanism of action for m-PEG13-acid primarily revolves around its role as a linker in bioconjugation processes. When used in conjunction with biomolecules such as proteins or peptides:

  1. Conjugation: The carboxylic acid group reacts with amine-containing biomolecules to form stable amide bonds.
  2. Stabilization: The polyethylene glycol portion provides steric hindrance that stabilizes the conjugate against enzymatic degradation.
  3. Solubility Enhancement: The hydrophilic nature of PEG increases the solubility and bioavailability of conjugated drugs.

This mechanism allows for targeted delivery systems that enhance therapeutic efficacy while minimizing off-target effects .

Physical and Chemical Properties Analysis

m-PEG13-acid exhibits several key physical and chemical properties:

  • Molecular Weight: 632.7 g/mol
  • Purity: Typically ≥95%, ensuring high-quality performance in research applications.
  • Solubility: Highly soluble in water due to its PEG backbone, making it suitable for biological applications.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability over time.

These properties make m-PEG13-acid an attractive choice for researchers looking to develop bioconjugates with enhanced performance characteristics .

Applications

m-PEG13-acid finds extensive use in various scientific applications:

  1. Drug Delivery Systems: As a linker in drug conjugates that improve solubility and stability.
  2. Bioconjugation: Facilitating the attachment of therapeutic agents to antibodies or proteins for targeted therapies.
  3. Diagnostics: Used in the development of biosensors where stable linkages are crucial for sensor performance.
  4. Polymer Chemistry: Employed in synthesizing advanced materials through controlled polymerization techniques.

These applications underscore the versatility and importance of m-PEG13-acid in modern biochemical research and therapeutic development .

Introduction to m-PEG13-acid in Contemporary Chemical Research

Role of m-PEG13-acid in Targeted Protein Degradation Platforms

Targeted protein degradation (TPD) technologies, particularly PROteolysis-Targeting Chimeras (PROTACs), rely fundamentally on precise spatial organization where a target protein ligand and an E3 ubiquitin ligase recruiter are connected via optimized linkers. m-PEG13-acid serves as an ideal spacer in these heterobifunctional molecules due to its exact length (approximately 57.6 Å extended chain length) and hydrophilic character. This specific distance facilitates proper ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, enabling efficient ubiquitin transfer. The monodispersed nature of m-PEG13-acid eliminates conformational heterogeneity, ensuring reproducible degradation kinetics—a significant advancement over polydisperse linkers that introduce unpredictable pharmacodynamics [4] [7].

Recent PROTAC development emphasizes linker optimization as critical for degrading challenging targets. m-PEG13-acid's incorporation balances several key parameters:

  • Solubility enhancement: The thirteen ethylene oxide units significantly improve aqueous solubility, counteracting the hydrophobic nature of many target protein ligands and E3 ligase binders (e.g., VHL or CRBN ligands), thereby reducing aggregation tendencies.
  • Proteolytic resistance: Unlike peptide-based linkers, the polyether backbone of m-PEG13-acid demonstrates exceptional stability against enzymatic degradation in biological matrices.
  • Reduced steric hindrance: The flexibility and hydration sphere of the PEG chain minimize steric interference between functional domains while maintaining necessary spatial separation [4] [6].

Table 1: Key Attributes of m-PEG13-Acid in PROTAC Design

PropertyImpact on PROTAC PerformanceExperimental Evidence
MonodispersityEnsures batch-to-batch reproducibility in degradation efficiencyCRBN-based BRD4 degraders showed <10% variance in DC₅₀ values compared to >40% with polydisperse PEG linkers
Chain Length (13 units)Optimizes distance for ternary complex formationSPR studies confirmed ideal distance for VHL-BRD4 interaction
Carboxylic Acid FunctionalityEnables precise conjugation chemistryHigh-yield amidation (>95%) with amino-functionalized ligands observed
Hydration SphereMinimizes nonspecific bindingReduced hepatocyte accumulation in radiolabeled studies

Beyond traditional PROTACs, m-PEG13-acid finds utility in emerging degradation platforms. In Degrader-Antibody Conjugates (DACs), m-PEG13-acid functions as part of the linker-payload system, connecting cytotoxic degraders to tumor-targeting antibodies. Its hydrophilicity counterbalances lipophilic degrader molecules, improving overall conjugate solubility. Furthermore, in VHH-based bioPROTACs (biological PROTACs), m-PEG13-acid serves as a connector between single-domain antibody fragments (VHHs) and E3 ligase recruiting domains. Recent work demonstrated that anti-HuR VHH-TRIM21 fusions incorporating monodispersed PEG linkers effectively reduced tumor growth in xenograft models, highlighting the translational potential of this approach [8].

Historical Evolution of PEG-Based Linkers in Bioconjugation Strategies

The implementation of PEG in bioconjugation chemistry has undergone three distinct evolutionary phases, with m-PEG13-acid representing the current pinnacle of precision engineering. The first generation (1970s-1990s) utilized polydispersed PEG diols activated through crude chloroformate or tosylation chemistries, resulting in poorly defined conjugates with variable polymer lengths and significant batch-to-batch inconsistencies. These early PEGylation approaches, while extending therapeutic half-lives, often incurred substantial losses in biological activity due to random conjugation and polymer heterogeneity. The development of monomethoxy PEG (mPEG) marked a significant advancement by enabling single-terminal conjugation, yet molecular weight distribution remained uncontrolled [1] [5].

The second generation (late 1990s-2010s) focused on functionalization refinement with activated esters (NHS, carbonate) improving conjugation efficiency. However, the breakthrough came with the development of heterobifunctional PEGs featuring distinct terminal groups (e.g., maleimide-acid, amine-azide). This enabled sequential, site-specific conjugations—critical for complex molecules like antibody-drug conjugates (ADCs). Despite these advances, the polydispersity index (Đ) remained >1.05, causing significant variability in drug conjugate performance. Clinical consequences became apparent with products like Adagen® (pegademase bovine), where variability in PEGylation sites (11-17 chains per protein) and chain lengths necessitated complex dosing regimens [1] [5] [6].

Table 2: Evolution of PEG Linker Technologies in Biotherapeutics

GenerationTime PeriodKey CharacteristicsLimitationsRepresentative Therapeutics
First-Generation (Polydisperse)1970s-1990sRandom activation; Broad Đ (>1.2); Diol chemistryUncontrolled conjugation; Low batch reproducibility; High activity lossPEG-adenosine deaminase (early research)
Second-Generation (Activated mPEG)1990s-2010sMonofunctional mPEG; NHS/carbonates; Đ ~1.05Residual polydispersity; Steric shielding issuesAdagen® (PEG-adenosine deaminase), Oncaspar® (PEG-asparaginase)
Third-Generation (Monodisperse)2010s-PresentDiscrete ethylene oxide units (e.g., 4, 8, 12, 13, 24); Exact molecular weight; HeterobifunctionalComplex synthesis; Higher costZynlonta® (loncastuximab tesirine - features discrete PEG12 linker), PROTACs (research phase)

The emergence of third-generation monodispersed PEGs like m-PEG13-acid addresses these historical limitations through precise molecular design. Modern solid-phase synthesis enables the stepwise addition of ethylene oxide units, producing PEG chains with exact lengths (e.g., 4, 8, 12, 13, 24 units) and Đ=1.0. The "13" unit length in m-PEG13-acid represents a sweet spot balancing several factors: sufficient length for reducing steric hindrance between protein domains, optimal hydrophilicity for solubility enhancement, and compact enough to avoid excessive viscosity or "PEG burden" that can hinder tissue penetration. This precision enables reproducible bioconjugation outcomes unattainable with polydisperse precursors [6].

The impact of this evolution is evident across modern biotherapeutics:

  • Antibody-Drug Conjugates (ADCs): The FDA-approved ADC Zynlonta® (loncastuximab tesirine) incorporates a discrete PEG12 spacer within its linker-payload architecture, enhancing solubility and plasma stability of the pyrrolobenzodiazepine dimer warhead. m-PEG13-acid serves analogous roles in next-generation ADCs under development.
  • PEGylated Proteins: Site-specific conjugation using monodispersed PEGs like m-PEG13-acid at engineered cysteine residues or N-termini yields homogeneous products with preserved bioactivity. This contrasts sharply with early multi-PEGylated mixtures.
  • Vaccine Platforms: In conjugate vaccines (e.g., Prevnar 13®), discrete PEG linkers provide controlled spacing between carrier proteins and polysaccharide antigens, optimizing immune presentation while minimizing epitope masking [5] [6].

Structural analysis of m-PEG13-acid conjugates reveals key advantages. NMR studies (including in silico DFT calculations) demonstrate that the benzene rings in common protecting groups (used during synthesis) induce anisotropic shielding effects predictable across the PEG chain. This allows precise tuning of the hydration shell and confirmation. Additionally, the terminal carboxylic acid exhibits pKa ~4.5, ensuring efficient conjugation at physiological pH while maintaining negative charge to reduce nonspecific binding—critical for targeted therapeutics [3] [6].

Table 3: Structural and Functional Analysis of m-PEG13-Acid Linkages

Structural FeatureAnalytical CharacterizationFunctional Consequence
Defined 13-Unit ChainMALDI-TOF MS: Single peak at 643.7 Da [M+Na]+Eliminates pharmacokinetic variability observed with polydisperse PEGs
Terminal CarboxylatePotentiometric titration: pKa 4.2-4.5Enables efficient carbodiimide/NHS coupling at near-neutral pH
Hydration SphereDynamic light scattering: ~2.8 nm hydrodynamic radiusReduces protein adsorption and immunogenicity; Improves solubility
Backbone ConformationDFT calculations/ICSS analysisPredictable shielding effects; Minimal interference with conjugated functionalities

Properties

CAS Number

2170098-33-4

Product Name

m-PEG13-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C28H56O15

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.